molecular formula C10H9BrF2O2 B14051223 1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one

1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14051223
M. Wt: 279.08 g/mol
InChI Key: FVQUXDVAQZDRBE-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrF2O2 It is a brominated ketone derivative that features a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-Bromo-3-(4-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: Features additional trifluoromethyl substitution on the phenyl ring.

Uniqueness

1-Bromo-3-(4-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

1-bromo-3-[4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2/c11-6-8(14)5-7-1-3-9(4-2-7)15-10(12)13/h1-4,10H,5-6H2

InChI Key

FVQUXDVAQZDRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)OC(F)F

Origin of Product

United States

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